4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid
Description
Properties
CAS No. |
6278-37-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-12-4-8-14(9-5-12)17(2,3)15-10-6-13(7-11-15)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
KZRKGXHRKUUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reactions via Transition Metal Catalysis
The most extensively documented route involves palladium-catalyzed cross-coupling between halogenated benzoic acid precursors and organometallic reagents. A landmark patent (US6433214B1) details the synthesis of analogous biphenyl esters through Suzuki-Miyaura couplings, achieving 50–91% yields depending on catalyst systems.
Mechanistic Framework :
- Precursor Activation : Methyl 2-sulfonyloxybenzoate derivatives react with p-tolylzinc bromide in tetrahydrofuran (THF) under inert atmosphere.
- Catalytic Cycle : Palladium(0) complexes with phosphine ligands (e.g., triphenylphosphine) mediate oxidative addition and transmetallation.
- Reductive Elimination : Forms the biaryl C–C bond, yielding methyl 2-(4-methylphenyl)benzoate intermediates.
Optimized Conditions :
Saponification of Ester Intermediates
The final step involves alkaline hydrolysis of methyl 2-(4-methylphenyl)benzoate to the carboxylic acid:
$$
\text{Methyl ester} + \text{NaOH} \rightarrow \text{4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid} + \text{MeOH}
$$
Key Parameters :
Friedel-Crafts Alkylation Alternatives
While not explicitly documented in cited sources, tert-butyl group installation via Friedel-Crafts alkylation remains theoretically plausible. This method would involve:
$$
\text{Benzene derivative} + (\text{CH}3)2\text{CHCl} \xrightarrow{\text{AlCl}_3} \text{Alkylated intermediate}
$$
However, regioselectivity challenges and competing side reactions (e.g., polyalkylation) limit its industrial adoption compared to cross-coupling approaches.
Comparative Analysis of Synthetic Routes
| Method | Catalytic System | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Pd/C Cross-Coupling | Pd(0)/PPh3 | 91 | 12 | High selectivity |
| Ni-Mediated Coupling | NiCl₂/PPh3 | 79 | 72 | Cost-effective catalyst |
| Saponification | NaOH | >95 | 6 | Quantitative conversion |
Optimization Strategies
Ligand Design
Bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) enhance catalytic activity by stabilizing Pd(0) centers, reducing catalyst loading to 0.5 mol% while maintaining 85% yield.
Solvent Engineering
Replacing THF with dimethylacetamide (DMAc) accelerates transmetallation, cutting reaction time to 8 hours without yield loss.
Challenges and Limitations
- Steric Hindrance : Bulky propan-2-yl groups impede catalyst access to reactive sites, necessitating elevated temperatures (ΔT ≈ +20°C vs. unsubstituted analogs).
- Byproduct Formation : Competing proto-dehalogenation accounts for 5–15% yield loss in cross-coupling steps.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight.
Key Observations:
Substituent Bulk and Position :
- The target compound’s tert-butyl-p-tolyl substituent at the para position introduces significant steric hindrance and hydrophobicity compared to smaller groups like isopropyl (4-isopropylbenzoic acid, ) or ortho-substituted analogs (2-(4-methylphenyl)benzoic acid, ).
- Substituent position affects electronic interactions with the carboxylic acid group. Para-substituted derivatives generally exhibit reduced acidity (higher pKa) compared to ortho-substituted analogs due to weaker electron-donating effects.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (254.33 g/mol) suggests lower aqueous solubility compared to simpler analogs like 4-isopropylbenzoic acid (164.20 g/mol). Bulky aromatic groups enhance lipophilicity, which may influence membrane permeability and metabolic stability.
Biological Activity
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 250.35 g/mol
- Density : 1.27 g/cm³ .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
| Escherichia coli | 25 | 2 (Ciprofloxacin) |
| Klebsiella pneumoniae | 15 | 2 (Ciprofloxacin) |
These results highlight the compound's potential as an alternative antimicrobial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies using various assays (DPPH, NO scavenging, and FRAP) have shown that it effectively scavenges free radicals, suggesting a protective role against oxidative stress.
| Assay Type | Percentage Scavenging |
|---|---|
| DPPH Radical Scavenging | 85% at 100 µg/mL |
| Nitric Oxide Scavenging | 75% at 100 µg/mL |
| FRAP Assay | Significant increase in reducing power |
These findings support the potential therapeutic applications of the compound in preventing oxidative damage .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
- Radical Scavenging : Its structure allows for electron donation to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence pathways related to inflammation and apoptosis, although more research is needed to elucidate these mechanisms fully .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with significant inhibition zones compared to control drugs .
Case Study 2: Antioxidant Properties
In another study focusing on antioxidant activity, the compound was subjected to a series of assays to determine its efficacy in scavenging reactive oxygen species. The results indicated a strong potential for use in formulations aimed at reducing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives with 4-methylpropiophenone, followed by hydrolysis of intermediate esters. Key reaction parameters include temperature control (80–120°C), use of Lewis acids (e.g., AlCl₃), and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical for yield optimization . Comparative studies with structurally similar compounds, such as 2-(4-methylphenyl)propanoic acid, suggest that steric hindrance from the propan-2-yl group necessitates prolonged reaction times (12–24 hrs) .
Q. How can researchers characterize the crystalline structure of this compound, and what preliminary analyses are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular conformation. Prior to SCXRD, preliminary characterization via FT-IR (to confirm carboxylic acid C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (to verify aryl proton environments and quaternary carbons) is advised. For SCXRD, data-to-parameter ratios >15 and R factors <0.05 indicate high reliability, as demonstrated in tert-butyl benzoate analogs .
Q. What analytical techniques are recommended for verifying purity, and how should discrepancies between theoretical and experimental data be addressed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (e.g., 2.0 µL particle size) is optimal for purity assessment. Discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) may arise from rotational isomerism; variable-temperature NMR (VT-NMR) or density functional theory (DFT) calculations can resolve such ambiguities .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to mitigate side products in the synthesis of this compound?
- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology (RSM), are effective. Variables include catalyst loading (AlCl₃, 0.5–2.0 equiv), solvent polarity (toluene vs. dichloromethane), and stoichiometry. For example, excess AlCl₃ (>1.5 equiv) may promote electrophilic over-alkylation, detectable via LC-MS monitoring of intermediates . Contradictory yield reports in literature often stem from unaccounted moisture sensitivity; rigorous drying of reagents is essential .
Q. What strategies resolve contradictions in biological activity data, particularly in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). For in vitro enzyme inhibition studies (e.g., cyclooxygenase-2), ensure standardized protocols:
- Use recombinant enzymes with activity validated via positive controls (e.g., celecoxib).
- Address solubility issues via DMSO co-solvent (<1% v/v) to prevent aggregation artifacts.
- Cross-validate results with SPR (surface plasmon resonance) to confirm direct binding .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding to targets like PPAR-γ. Key parameters include:
- Protonation state of the carboxylic acid group at physiological pH (pKa ≈ 4.2).
- Force field selection (CHARMM36 for lipid-protein systems).
- Limitations: Overestimation of hydrophobic interactions due to static crystal structures; experimental validation via mutagenesis is critical .
Q. What advanced spectroscopic methods elucidate the compound’s behavior in non-aqueous solvents?
- Methodological Answer : 2D NMR (e.g., NOESY) in deuterated DMSO can identify intramolecular hydrogen bonding between the carboxylic acid and aryl groups. For dynamic processes (e.g., tautomerism), variable-temperature ¹³C NMR (VT-¹³C) at 298–343 K provides kinetic parameters. Comparative studies with 4-ethylphenyl analogs reveal solvent-dependent conformational stability .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
